1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
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Overview
Description
1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is an organic compound that features a urea functional group attached to a bithiophene moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives.
Attachment of the Ethyl Linker: The bithiophene moiety is then functionalized with an ethyl linker, often through a halogenation followed by a nucleophilic substitution reaction.
Formation of the Urea Group: The final step involves the reaction of the ethyl-linked bithiophene with 2,3-dimethoxyaniline and an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thienyl)ethyl-3-(2,3-dimethoxyphenyl)urea: Similar structure but with a single thiophene ring.
1-(2-Furyl)ethyl-3-(2,3-dimethoxyphenyl)urea: Contains a furan ring instead of a thiophene ring.
1-(2-Phenylethyl)-3-(2,3-dimethoxyphenyl)urea: Contains a phenyl ring instead of a bithiophene moiety.
Uniqueness
1-(2-([2,3’-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is unique due to the presence of the bithiophene moiety, which can impart distinct electronic properties, making it potentially useful in organic electronics and other advanced materials applications.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-23-16-5-3-4-15(18(16)24-2)21-19(22)20-10-8-14-6-7-17(26-14)13-9-11-25-12-13/h3-7,9,11-12H,8,10H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKNRJXHLZAHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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